3-(2-Aminoethyl)-5-isopropyl-4,5-dihydro-1,2,4-triazin-6(1H)-one hydrochloride
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Overview
Description
3-(2-Aminoethyl)-5-isopropyl-4,5-dihydro-1,2,4-triazin-6(1H)-one hydrochloride is a synthetic organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of an aminoethyl group, a propan-2-yl group, and a triazinone ring. It is commonly used in various scientific research applications due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-5-isopropyl-4,5-dihydro-1,2,4-triazin-6(1H)-one hydrochloride typically involves the following steps:
Formation of the Triazinone Ring: The triazinone ring is formed through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and carbonyl compounds under controlled conditions.
Introduction of the Aminoethyl Group: The aminoethyl group is introduced via nucleophilic substitution reactions using suitable amine precursors.
Addition of the Propan-2-yl Group: The propan-2-yl group is incorporated through alkylation reactions using alkyl halides or related reagents.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction rates and yields.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient synthesis.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Aminoethyl)-5-isopropyl-4,5-dihydro-1,2,4-triazin-6(1H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group or the triazinone ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, acyl halides, and other nucleophiles.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with modified chemical structures.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
3-(2-Aminoethyl)-5-isopropyl-4,5-dihydro-1,2,4-triazin-6(1H)-one hydrochloride has diverse scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Aminoethyl)-5-isopropyl-4,5-dihydro-1,2,4-triazin-6(1H)-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes, receptors, or other proteins involved in biological processes.
Pathways: Modulating signaling pathways, metabolic pathways, or gene expression.
Comparison with Similar Compounds
Similar Compounds
Tryptamine: A compound with a similar aminoethyl group and known for its role as a neurotransmitter.
Serotonin: A neurotransmitter with structural similarities to tryptamine and involved in regulating mood and behavior.
Melatonin: A hormone with a similar indole structure and involved in regulating sleep-wake cycles.
Uniqueness
3-(2-Aminoethyl)-5-isopropyl-4,5-dihydro-1,2,4-triazin-6(1H)-one hydrochloride is unique due to its specific triazinone ring structure and the presence of both aminoethyl and propan-2-yl groups. These structural features contribute to its distinct chemical properties and potential biological activities.
Properties
IUPAC Name |
3-(2-aminoethyl)-5-propan-2-yl-2,5-dihydro-1H-1,2,4-triazin-6-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4O.ClH/c1-5(2)7-8(13)12-11-6(10-7)3-4-9;/h5,7H,3-4,9H2,1-2H3,(H,10,11)(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OODIYMIWSWFKLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NNC(=N1)CCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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